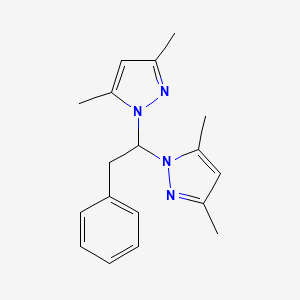
1,1'-(2-Phenylethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane: is an organic compound that belongs to the class of bis(pyrazolyl)methanes. This compound features two 3,5-dimethyl-1H-pyrazole groups attached to a central benzylmethane moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane typically involves the reaction of 3,5-dimethylpyrazole with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the benzyl halide, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Electrophiles like bromine (Br₂) or chloromethyl methyl ether (MOMCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to active sites.
Medicine: Explored for its anti-inflammatory and anti-cancer properties, although more research is needed to confirm these effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane involves its interaction with molecular targets such as enzymes or receptors. The pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound may also interact with cellular pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Bis(pyrazolyl)methane: Similar structure but lacks the benzyl group, leading to different chemical and biological properties.
3,5-Dimethylpyrazole: A simpler compound with only one pyrazole ring, used as a precursor in the synthesis of more complex molecules.
Tris(pyrazolyl)methane: Contains three pyrazole rings, often used in coordination chemistry for forming stable metal complexes.
Uniqueness
Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane is unique due to its specific combination of benzyl and pyrazole groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918794-23-7 |
|---|---|
Molecular Formula |
C18H22N4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-[1-(3,5-dimethylpyrazol-1-yl)-2-phenylethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C18H22N4/c1-13-10-15(3)21(19-13)18(12-17-8-6-5-7-9-17)22-16(4)11-14(2)20-22/h5-11,18H,12H2,1-4H3 |
InChI Key |
YTPJQRRLLZTLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(CC2=CC=CC=C2)N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


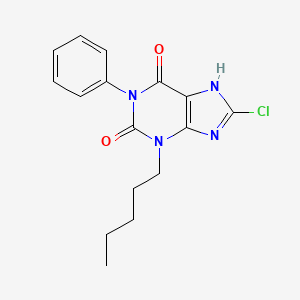
![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
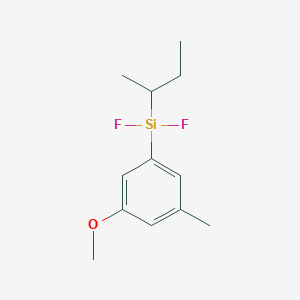
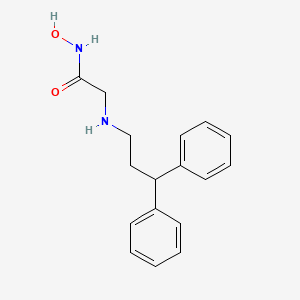
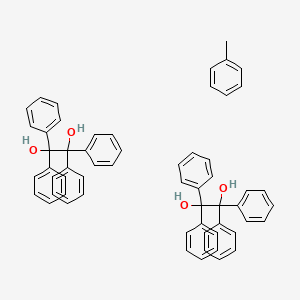
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
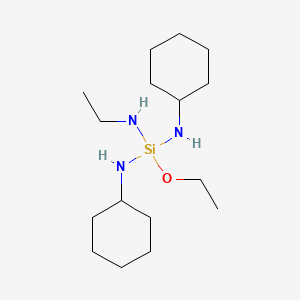
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
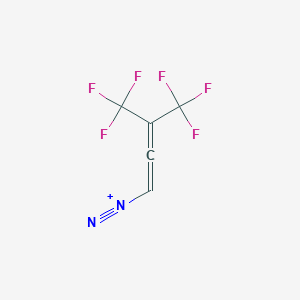
![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)

